molecular formula C6H11NO B3111478 2-Oxabicyclo[3.2.0]heptan-7-amine CAS No. 1824337-15-6

2-Oxabicyclo[3.2.0]heptan-7-amine

Cat. No.: B3111478
CAS No.: 1824337-15-6
M. Wt: 113.16 g/mol
InChI Key: VFBPTGRGJXUIOF-UHFFFAOYSA-N
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Description

Definition and Unique Features of the 2-Oxabicyclo[3.2.0]heptane Scaffold

The 2-oxabicyclo[3.2.0]heptane scaffold is a fused bicyclic ether. It consists of a cyclobutane (B1203170) ring fused to a tetrahydrofuran (B95107) ring. This arrangement results in a strained, three-dimensional structure. The fusion of the four- and five-membered rings creates a rigid framework that has found utility in the synthesis of complex natural products. researchgate.net An important synthetic route to this scaffold involves a [2+2] photocycloaddition reaction. researchgate.netmdpi.com The inherent ring strain and defined stereochemistry of this scaffold make it a valuable building block for creating intricate molecular architectures. researchgate.net

Significance of Bicyclo[3.2.0]heptane Derivatives in Chemical Research

Bicyclo[3.2.0]heptane derivatives are significant structural motifs found in a variety of biologically active molecules and natural products. rsc.orgrsc.org Their distinct three-dimensional shape is believed to enhance binding efficiency to protein targets. rsc.orgrsc.org Consequently, the development of synthetic methods to access these frameworks with diverse substitution patterns is a key area of research. rsc.orgrsc.org

These derivatives serve as versatile precursors for a range of other important bicyclic systems, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. rsc.org Synthetic strategies to create these structures often involve intramolecular [2+2] cycloaddition reactions, which can be catalyzed by transition metals. rsc.org Furthermore, bicyclo[3.2.0]heptane systems can be synthesized through the cleavage of C-C bonds in more complex, strained polycyclic frameworks. nih.gov The rigid conformation of the bicyclo[3.2.0]heptane core is also useful for designing molecules where the spatial orientation of functional groups is fixed, which is valuable in pharmacophore modeling. nih.gov

Role of the Amine Functionality in Synthetic Applications

The primary amine (-NH₂) group is a cornerstone of synthetic organic chemistry due to its nucleophilic and basic nature. youtube.com This functionality makes 2-Oxabicyclo[3.2.0]heptan-7-amine a versatile building block for creating a wide array of more complex molecules. The lone pair of electrons on the nitrogen atom allows it to readily participate in a variety of chemical transformations. youtube.com

Key reactions involving the amine group include:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. youtube.com

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Formation of Imines: Condensation with aldehydes or ketones to yield imines, which are important synthetic intermediates. youtube.com

Formation of Sulfonamides: Reaction with sulfonyl chlorides, a transformation of significance in medicinal chemistry. youtube.com

The presence of the amine group can also influence the reactivity of the entire molecule and can be used to attach the bicyclic scaffold to other molecules or surfaces. rsc.orgmdpi.com In many synthetic pathways, protecting the amine group is a necessary step to prevent unwanted side reactions before it is deprotected in a later stage of the synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[3.2.0]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBPTGRGJXUIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Functionalization of the 2 Oxabicyclo 3.2.0 Heptane Core

Introduction and Manipulation of the Amine Group

The incorporation of an amine group, particularly at the C7 position to form 2-oxabicyclo[3.2.0]heptan-7-amine, often requires sophisticated synthetic strategies due to the strained nature of the cyclobutane (B1203170) ring. Both multi-step sequences and direct amination techniques are employed.

The introduction of an amine onto the 2-oxabicyclo[3.2.0]heptane scaffold is often accomplished through a series of carefully planned reactions starting from a pre-formed bicyclic core. These multi-step approaches provide control over stereochemistry and allow for the construction of complex analogs.

One documented strategy involves the synthesis of conformationally restricted dihydronorfuranomycin analogs, which share the 2-oxabicyclo[3.2.0]heptane core. mdpi.com A key sequence begins with a tetrahydrofuran (B95107) intermediate which undergoes intramolecular amination, followed by a series of transformations to yield the final amino-functionalized product. mdpi.com A representative pathway involves the following transformations:

Intramolecular Amination: A suitably functionalized tetrahydrofuran derivative can be cyclized using reagents like mercury(II) trifluoroacetate (B77799) to form a bicyclic dihydro-1,3-oxazine intermediate. mdpi.com

Ring Opening and Functionalization: The resulting bicyclic system undergoes acid-catalyzed hydrolysis and subsequent iodination to produce a key dihydrofuran intermediate. mdpi.com

Double Bond Formation and Reductive Cleavage: An elimination reaction establishes an endocyclic double bond, which is followed by a zinc-promoted reductive cleavage of the N-O bond to unmask the amine and afford the target amino alcohol. mdpi.com

This sequence highlights how the amine functionality can be carried through a synthetic route in a protected or masked form before being revealed in the final steps.

Table 1: Representative Multi-Step Amine Incorporation Sequence mdpi.com

StepTransformationKey ReagentsIntermediate/Product Type
1Intramolecular AminationHg(OCOCF3)2, then DemercurationDihydro-1,3-oxazine
2Hydrolysis & IodinationAcid, Iodine sourceIodinated Dihydrofuran
3EliminationBaseUnsaturated Dihydrofuran
4Reductive N-O CleavageZnAmino Alcohol Product

Direct amination and functional group interconversion provide alternative pathways to the amine group. These methods can be more efficient, though they may present their own regioselectivity and stereoselectivity challenges.

A key strategy is the stereoselective Michael-aldol process between 2,3-dihydrofuran (B140613) and 2-acylaminoacrylates, catalyzed by a Lewis acid such as methyl aluminoxane (MAO). mdpi.com This reaction directly constructs the 2-oxabicyclo[3.2.0]heptane skeleton while incorporating a protected amine (as an acetamido group) in a single step. The diastereoselectivity of this cycloaddition can be influenced by the choice of acyl group on the acrylate (B77674). mdpi.com

Functional group interconversion is another powerful tool. For instance, a ketone at the C7 position (a 2-oxabicyclo[3.2.0]heptan-7-one) serves as a versatile precursor. This ketone can be converted to an oxime, which can then be reduced to the corresponding amine. Alternatively, reductive amination of the ketone provides a direct route to substituted amines. The synthesis of related azabicyclo[3.2.0]heptanes, which are nitrogen-containing analogues, often relies on the photochemical [2+2] cycloaddition of diallylamines, demonstrating a direct method for incorporating the nitrogen atom into the bicyclic framework from the start. orgsyn.org

Transformations of Key Intermediates (e.g., Cyclobutanone (B123998) Derivatives)

The 2-oxabicyclo[3.2.0]heptan-7-one, a cyclobutanone derivative, is a pivotal intermediate in the synthesis of many functionalized analogs, including the target amine. researchgate.netorgsyn.org The reactivity of the cyclobutanone carbonyl group allows for a wide range of transformations.

The construction of this key intermediate often begins with a [2+2] cycloaddition. For example, a Lewis acid-catalyzed [2+2] cycloaddition between an N-propiolated chiral auxiliary and a ketene (B1206846) acetal (B89532) can produce an enantioenriched cyclobutane derivative, which is then converted to the bicyclic ketone. researchgate.net An organocatalytic, enantioselective intramolecular aldol-lactonization has also been developed to access unique bicyclic β-lactones, which are close relatives of the cyclobutanone. orgsyn.org

Once formed, the cyclobutanone can undergo various transformations:

Nucleophilic Addition: Organometallic reagents, such as alkylytterbium compounds, can add to the carbonyl group, leading to tertiary alcohols. This addition can trigger subsequent reactions like trans-lactonization. researchgate.net

Baeyer-Villiger Oxidation: Oxidation of the cyclobutanone with a peroxy acid (a Baeyer-Villiger reaction) can regioselectively insert an oxygen atom to form a bicyclic lactone. This transformation is useful for creating prostaglandin (B15479496) synthons. kirj.ee

Ring Expansion: Under thermal conditions, certain 4-allylcyclobutenones can rearrange to form bicyclo[3.2.0]heptenones, demonstrating a pathway for ring expansion and further functionalization. acs.org

Conversion to Amines: As mentioned previously, the ketone can be transformed into the C7-amine via methods such as reductive amination or through an oxime intermediate.

Table 2: Transformations of 2-Oxabicyclo[3.2.0]heptan-7-one

Reaction TypeReagentsProduct TypeReference
Nucleophilic AdditionAlkylytterbium reagentsTertiary Alcohol / Lactone researchgate.net
Baeyer-Villiger OxidationPeroxy acidsBicyclic Lactone kirj.ee
Reductive AminationAmine, Reducing Agent (e.g., NaBH3CN)AmineGeneral Method
Oxime Formation & Reduction1. H2NOH; 2. Reducing Agent (e.g., H2/Pd)AmineGeneral Method

General Strategies for Introducing Diverse Substituents

Accessing a wide variety of substituted 2-oxabicyclo[3.2.0]heptane derivatives is crucial for exploring their potential applications. nih.gov The most common and versatile strategy for constructing the core scaffold is the [2+2] cycloaddition reaction. nih.govtaltech.ee

The nature of this cycloaddition can be varied to introduce substituents and control stereochemistry:

Photochemical [2+2] Cycloaddition: The irradiation of a cyclopentenone derivative in the presence of an alkene or alkyne is a classic method for forming the bicyclo[3.2.0]heptane system. researchgate.net For example, the photocycloaddition between a cyclic vinyl ether like 2,3-dihydrofuran and an acceptor alkene can build the 2-oxabicyclo[3.2.0]heptane core. mdpi.com Intramolecular versions of this reaction are also highly effective. researchgate.net

Lewis Acid Catalyzed [2+2] Cycloaddition: Using Lewis acids like methyl aluminoxane (MAO) can promote the cycloaddition between donor and acceptor alkenes, often with enhanced selectivity compared to thermal or photochemical methods. mdpi.com

Transition Metal-Catalyzed Cycloadditions: Catalysts based on copper, ruthenium, or iridium can facilitate oxidative [2+2] cycloadditions of dienes, providing another route to the bicyclic core under mild conditions. taltech.ee Palladium catalysis has also been employed to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane precursors through C–H activation and C–C cleavage processes. nih.gov

Beyond the initial cycloaddition, diversity can be introduced by modifying the resulting scaffold. The C-Si bond in products resulting from certain cyclizations can serve as a versatile handle for further chemical manipulation. researchgate.net Similarly, functional groups incorporated during the cycloaddition, such as esters or ketones, can be transformed into a wide array of other groups, providing access to a large library of substituted 2-oxabicyclo[3.2.0]heptane derivatives. researchgate.netrsc.org The synthesis of fused oxetane (B1205548) systems, such as dioxabicyclo[3.2.0]heptane, can also be achieved from cyclic alkenes like 2,5-dihydrofuran (B41785) through bromohydrin formation and subsequent cyclization. nih.gov

Applications of 2 Oxabicyclo 3.2.0 Heptan 7 Amine and Its Core As Advanced Building Blocks in Organic Synthesis

Construction of Complex Natural Product Analogs and Derivatives

The unique three-dimensional structure of the 2-oxabicyclo[3.2.0]heptane framework has been strategically employed to access analogs of biologically active natural products. acs.org This approach allows for the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

Furanomycin (B1674273) and Dihydronorfuranomycin Analogs

Furanomycin is a naturally occurring, non-proteinogenic amino acid antibiotic with notable biological activity. preprints.org The 2-oxabicyclo[3.2.0]heptane core has served as a key structural motif in the synthesis of conformationally restricted analogs of furanomycin and its hydrogenated derivative, dihydronorfuranomycin. acs.orgmdpi.com A key synthetic strategy involves a formal [2+2] cycloaddition reaction between a donor alkene, 2,3-dihydrofuran (B140613), and an acceptor alkene, such as a 2-(acylamino)acrylate. acs.orgacs.org This reaction, often promoted by a Lewis acid like methylaluminoxane (B55162) (MAO), yields the desired bicyclic core with a high degree of stereocontrol. acs.orgmdpi.com By varying the substituents on the acrylate (B77674) component, a diverse library of furanomycin analogs can be generated, each with a unique three-dimensional arrangement of functional groups. These analogs are crucial for probing the conformational requirements of the biological targets of furanomycin. acs.org

A study by Avenoza and coworkers detailed the synthesis of these analogs through a stereoselective Michael-aldol process. The reaction of methyl 2-acetamidoacrylate with 2,3-dihydrofuran in the presence of MAO produced a diastereomeric mixture of the 2-oxabicyclo[3.2.0]heptane core. mdpi.com This methodology provides a direct route to cyclobutane (B1203170) α-amino acid derivatives that mimic the structure of furanomycin. mdpi.com

Substructures of Complex Natural Products (e.g., Pestalotiopsin A)

The 2-oxabicyclo[3.2.0]heptane framework is not only a mimic of existing natural products but also a constituent of more complex natural structures. researchgate.net Pestalotiopsin A, a sesquiterpenoid with immunosuppressive and cytotoxic properties, features this bicyclic core within its intricate architecture. acs.orgacs.org Synthetic efforts toward pestalotiopsin A have consequently focused on the efficient and stereocontrolled construction of this key substructure. researchgate.netresearchgate.net

One notable approach involves a samarium(II)-mediated 4-exo-trig cyclization to form the cyclobutane ring, followed by a trans-lactonization to yield the 2-oxabicyclo[3.2.0]heptane system. acs.org Other strategies have utilized [2+2] cycloaddition reactions to forge the cyclobutane ring, demonstrating the versatility of this reaction in accessing the core of pestalotiopsin A. researchgate.net The development of synthetic routes to this substructure is critical for the total synthesis of pestalotiopsin A and its analogs, which are valuable tools for biological investigation.

Design of Conformationally Restricted Bioisosteres

The rigid 2-oxabicyclo[3.2.0]heptane scaffold is an excellent platform for the design of conformationally restricted bioisosteres. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. By incorporating the bicyclic system, chemists can lock the conformation of a molecule, reducing its flexibility and potentially increasing its binding affinity and selectivity for a biological target. acs.org

The defined spatial arrangement of substituents on the 2-oxabicyclo[3.2.0]heptane core allows for the precise mimicry of the bioactive conformations of more flexible molecules. This strategy has been employed to create analogs of various bioactive compounds, where the bicyclic core replaces a more conformationally mobile fragment. This approach can lead to improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. nih.gov

Development of Conformationally Constrained Amino Acid Mimetics

The incorporation of unnatural amino acids with restricted conformations into peptides and proteins is a powerful tool in chemical biology and drug discovery. The 2-oxabicyclo[3.2.0]heptan-7-amine core provides a unique template for the design of such amino acid mimetics.

Cyclobutane α-Amino Acid Analogs

The synthesis of cyclobutane α-amino acids is a significant area of research due to the unique conformational constraints imposed by the four-membered ring. researchgate.netnih.gov The 2-oxabicyclo[3.2.0]heptane framework provides a direct entry into a specific class of these analogs, where the cyclobutane ring is fused to a tetrahydrofuran (B95107) ring. acs.orgacs.org As previously mentioned, the formal [2+2] cycloaddition between 2,3-dihydrofuran and 2-(acylamino)acrylates is a key method for their preparation. acs.orgmdpi.com

Starting MaterialsReaction TypeProduct CoreSignificance
2,3-Dihydrofuran, 2-(Acylamino)acrylates[2+2] Cycloaddition2-Oxabicyclo[3.2.0]heptaneSynthesis of Furanomycin Analogs acs.orgacs.org
Unsaturated Esters/Vinyl SulfonesSamarium(II)-mediated Cyclization2-Oxabicyclo[3.2.0]heptaneSubstructure of Pestalotiopsin A researchgate.netacs.org

Non-Proteinogenic Amino Acid Residues for Protein Engineering

The genetic code restricts the diversity of amino acids available for protein synthesis to just twenty standard residues. The ability to incorporate non-proteinogenic amino acids, such as those derived from this compound, into proteins opens up new avenues for protein engineering. mdpi.com These unnatural amino acids can introduce novel chemical functionalities, enhance protein stability, and modulate protein-protein interactions.

Conformationally Restricted Proline Analogs (e.g., 2,3-Ethanoproline)

The unique architecture of the 2-oxabicyclo[3.2.0]heptane core serves as an excellent template for creating conformationally restricted analogues of natural amino acids, particularly proline. Proline's distinctive cyclic structure plays a crucial role in determining the secondary structure of peptides. d-nb.info However, the five-membered pyrrolidine (B122466) ring of proline retains significant conformational flexibility. By replacing the proline ring with a rigid bicyclic system, chemists can lock the peptide backbone into a specific, predictable conformation. This strategy is a powerful tool in peptidomimetic design, aiming to enhance properties such as metabolic stability, bioavailability, and receptor-binding affinity. d-nb.info

The 2-oxabicyclo[3.2.0]heptane core is a key component in the synthesis of proline mimetics like 2,3-ethanoproline. nih.gov The fused cyclobutane ring restricts the torsional angles (φ and ψ) that define the peptide backbone conformation to a much narrower range than in natural proline. Research on the related 2-azabicyclo[3.2.0]heptane system, which also serves as a precursor to 2,3-ethanoproline, has demonstrated the utility of this intramolecular photochemical cyclization approach to generate advanced building blocks for drug discovery. nih.gov Similarly, syntheses involving the 2-oxabicyclo[3.2.0]heptane core provide access to analogues of amino acids like furanomycin, where the conformational restriction is a defining feature. researchgate.net These bicyclic proline analogues are valuable tools for stabilizing specific secondary structures, such as β-turns, in peptides. d-nb.info

Table 1: Comparison of Proline and a Bicyclic Analog

ParameterL-Proline2,3-Ethanoproline (from bicyclo[3.2.0]heptane core)Significance
Core StructureFlexible Pyrrolidine RingRigid Fused Bicyclic SystemReduces conformational entropy upon binding to a target.
Φ (Phi) Torsional Angle~ -60°Fixed within a narrow rangePre-organizes the peptide backbone for a specific conformation. d-nb.info
Ψ (Psi) Torsional AngleVariable (-30° to +165°)Fixed within a narrow rangeInduces and stabilizes specific secondary structures like β-turns. d-nb.info
ApplicationNatural protein structurePeptidomimetics, drug designImproves proteolytic stability and target selectivity. d-nb.infoyoutube.com

Utility in the Creation of Diverse Chemical Libraries for Research Purposes

The this compound scaffold is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening in drug discovery and chemical biology. Its inherent three-dimensionality, a desirable trait for exploring protein-protein interactions, sets it apart from the predominantly flat aromatic compounds that have historically dominated screening collections. The use of conformationally-restricted scaffolds is a recognized strategy for generating libraries of topologically complex compounds. researchgate.net

The bicyclic core provides a rigid framework onto which a wide array of chemical substituents can be appended in a controlled manner. The primary amine at the C-7 position serves as a versatile chemical handle for diversification through reactions such as acylation, alkylation, sulfonylation, and reductive amination. Further modifications can potentially be introduced on the bicyclo[3.2.0]heptane ring itself, allowing for multi-directional exploration of chemical space. This approach, often termed diversity-oriented synthesis, enables the rapid generation of hundreds or thousands of unique, spatially-defined compounds from a common core. researchgate.net Such libraries, containing novel bicyclic structures, are crucial for identifying hit compounds against new and challenging biological targets. marquette.eduresearchgate.net

Table 2: Illustrative Diversification of the this compound Scaffold

Reaction Type at C7-AmineReagent (R-X)Resulting Functional GroupPotential Library Diversity
AcylationAcid Chlorides (R-COCl)Amide (-NHCOR)Varying alkyl, aryl, and heterocyclic R groups.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)Sulfonamide (-NHSO₂R)Introduction of diverse electronic and steric properties.
Reductive AminationAldehydes/Ketones (RCHO/RCOR')Secondary/Tertiary Amine (-NHR / -NRR')Access to a wide range of substituted amine derivatives.
Urea/Thiourea FormationIsocyanates/Isothiocyanates (R-NCO/R-NCS)Urea/Thiourea (-NHCONHR / -NHCSNHR)Creates potent hydrogen bond donors and acceptors.

Potential for Ligand Design in Metal Coordination Chemistry

The structural features of this compound make it an intriguing candidate for the design of novel ligands in metal coordination chemistry. The molecule possesses two potential donor atoms: the nitrogen of the amine group and the oxygen of the tetrahydrofuran ring. The spatial arrangement of these atoms is fixed by the rigid bicyclic framework.

This pre-organization can lead to the formation of stable and selective chelate complexes with various metal ions. When the amine and ether oxygen bind to a single metal center, they form a five-membered chelate ring, a thermodynamically favored arrangement. The rigidity of the scaffold minimizes the entropic penalty associated with binding, potentially leading to high-affinity metal complexes. Research on related bicyclic β-lactams has shown that coordination to transition metals like Cr(III) can occur and can modulate the biological activity of the molecule. By modifying the substituents on the amine or the bicyclic frame, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, reactivity, and spectroscopic properties of the resulting metal complexes. These tailored ligands could find applications in areas such as asymmetric catalysis, bioinorganic chemistry, and the development of metal-based imaging agents.

Table 3: Potential as a Bidentate Ligand

FeatureDescriptionImplication in Coordination Chemistry
Donor AtomsNitrogen (amine) and Oxygen (ether)Potential for bidentate (N,O) chelation.
Scaffold RigidityFused bicyclo[3.2.0]heptane systemPre-organizes donor atoms for metal binding, reducing entropic cost.
Chelate Ring SizeForms a 5-membered chelate ring with a metal ionThermodynamically stable and favored conformation.
TunabilityThe amine group allows for easy derivatizationAllows for systematic modification of ligand properties (e.g., steric bulk, electronics).

Theoretical and Computational Chemistry Studies of 2 Oxabicyclo 3.2.0 Heptan 7 Amine

Reaction Mechanism Elucidation for Cycloaddition Pathways

The synthesis of the 2-oxabicyclo[3.2.0]heptane core predominantly relies on cycloaddition reactions, particularly [2+2] photocycloadditions. Computational chemistry has been pivotal in elucidating the mechanisms of these pathways, providing insights into regioselectivity and stereoselectivity that are often challenging to probe experimentally.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to model the transition states of cycloaddition reactions that form the bicyclic system. For instance, the formal [2+2] cycloaddition between alkenes like 2,3-dihydrofuran (B140613) and various acceptor alkenes is a key strategy for constructing this framework. researchgate.netmdpi.com Computational analyses help in understanding the preference for specific diastereomers by calculating the energies of different reaction pathways and transition states. taltech.ee

Visible-light-mediated photochemical reactions have also been a focus of theoretical investigation. Studies on related systems show that the reaction often proceeds through a triplet excited state, forming a 1,4-diradical intermediate. acs.org The stability and subsequent cyclization of this diradical determine the final product distribution. DFT and time-dependent DFT (TD-DFT) calculations can map out the potential energy surfaces of these excited-state reactions, explaining the observed product ratios and the influence of substituents and sensitizers. acs.orgresearchgate.net For example, in the photocycloaddition of enones to alkenes, computational models can rationalize why certain isomers are favored by examining the conformational prerequisites for the reaction. researchgate.net

The table below summarizes key cycloaddition pathways used to form the 2-oxabicyclo[3.2.0]heptane scaffold and the role of computational studies in understanding their mechanisms.

Cycloaddition TypeReactants ExampleComputational MethodInsights Gained
Lewis Acid-Catalyzed [2+2] Cycloaddition 2,3-dihydrofuran and 2-(acylamino)acrylatesDFTElucidation of transition state geometries and energies, explaining diastereoselectivity. researchgate.netmdpi.com
Photochemical [2+2] Cycloaddition Cyclic enones and alkenesTD-DFT, DFTMapping of excited state potential energy surfaces, analysis of diradical intermediates, rationalization of regioselectivity and stereoselectivity. acs.orgresearchgate.net
Copper-Catalyzed Photocycloaddition Diallyl ethersDFTModeling of copper-diene complexes to explain the formation of less sterically hindered products. taltech.ee

Conformational Analysis of the Bicyclic System

The three-dimensional shape and conformational flexibility of the 2-oxabicyclo[3.2.0]heptane system are crucial determinants of its biological activity and reactivity. The fused ring system is inherently strained and can adopt several conformations. stir.ac.uk Computational methods, including molecular mechanics and quantum chemical calculations, have been essential in exploring the conformational landscape of this bicyclic core. researchgate.net

The conformational behavior of nucleoside analogues incorporating the 3-oxabicyclo[3.2.0]heptane scaffold has been studied using NMR spectroscopy and X-ray crystallography, with computational modeling providing deeper insights into the preferred sugar puckering. researchgate.net These studies highlight how the rigid bicyclic system serves as a conformational mimic for other biologically relevant molecules. researchgate.net

Prediction of Molecular Structures and Energetics

Computational chemistry allows for the accurate prediction of molecular structures, geometries, and thermodynamic properties such as the enthalpy of formation. For a strained system like 2-oxabicyclo[3.2.0]heptane, understanding its energetics is key to predicting its stability and reactivity.

Computational analysis is also used to quantify the ring strain energy. The bicyclo[3.2.0]heptane core possesses significant ring strain, which influences its chemical behavior. This strain can be calculated by comparing the computed heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. Understanding these energetic properties is crucial for designing synthetic routes and predicting the molecule's behavior in different chemical environments.

Below is a table illustrating the types of data that can be obtained through computational prediction for the 2-oxabicyclo[3.2.0]heptane system.

PropertyComputational MethodSignificance
Optimized Molecular Geometry DFT, MP2Provides bond lengths, bond angles, and dihedral angles for the most stable structure.
Enthalpy of Formation (ΔfH°(g)) G4, W1BDQuantifies the thermodynamic stability of the molecule. acs.org
Ring Strain Energy Ab initio, DFTHelps predict reactivity, particularly in ring-opening reactions.
Vibrational Frequencies DFTConfirms that the optimized structure is a true minimum on the potential energy surface and allows for the calculation of zero-point vibrational energy.

Application of Advanced Computational Methods (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Advanced computational methods are indispensable tools for investigating the electronic structure and reactivity of molecules like 2-oxabicyclo[3.2.0]heptan-7-amine.

Density Functional Theory (DFT) is widely used to study the ground-state properties of this system. It offers a favorable balance between computational cost and accuracy. ohio-state.edu DFT calculations are employed to:

Optimize molecular geometries: Determining the most stable 3D structure.

Calculate reaction energies: Predicting whether a reaction is exothermic or endothermic.

Model transition states: Elucidating reaction mechanisms, as seen in cycloaddition pathways. researchgate.net

Analyze electronic properties: Investigating the distribution of electron density, molecular orbitals, and atomic charges to understand reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states. ohio-state.eduaappsbulletin.org Given that the synthesis of the 2-oxabicyclo[3.2.0]heptane core often involves photochemical reactions, TD-DFT is crucial for understanding these processes. acs.orgresearchgate.net Its applications include:

Calculating vertical excitation energies: Predicting the molecule's UV-Vis absorption spectrum.

Simulating photochemical reactions: Mapping the pathways of reactions that are initiated by light, such as [2+2] photocycloadditions. acs.orgresearchgate.net

Investigating excited-state properties: Understanding how the geometry and electronic structure of the molecule change upon absorption of light.

The choice of the exchange-correlation functional and basis set in both DFT and TD-DFT calculations is critical for obtaining accurate results, and computational studies often benchmark different functionals against experimental data where available. benasque.org

Theoretical Insights into Host-Guest Systems and Self-Assembly

The unique, rigid, and chiral structure of this compound makes it an interesting candidate for applications in supramolecular chemistry, such as in the formation of host-guest complexes or self-assembling systems. While specific computational studies on this compound are not widely reported, theoretical methods provide a powerful framework for predicting and understanding such behaviors.

Host-Guest Chemistry: Theoretical calculations can model the interaction between a host molecule (a receptor) and a guest molecule (like an anion or another small molecule). tdx.cat For a molecule like this compound, which has a defined cavity and hydrogen-bonding capabilities (from the amine and ether oxygen), computational methods could predict its ability to selectively bind other species. DFT calculations can be used to:

Predict the structure of the host-guest complex. tdx.cat

Calculate the binding energy, indicating the strength of the interaction.

Analyze the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Self-Assembly: Molecular dynamics (MD) simulations are a key tool for studying the spontaneous organization of molecules into larger, ordered structures. nih.govnih.govepa.gov For an amphiphilic molecule, MD simulations can predict whether it will form micelles, bilayers, or other aggregates in a given solvent. mdpi.com166.62.7 The amine group can be protonated, imparting a positive charge and allowing for electrostatic interactions that can drive self-assembly, particularly with negatively charged species. mdpi.com Coarse-grained MD simulations, in particular, can be used to study the self-assembly of lipids and surfactants into larger structures like nanoparticles over longer timescales. nih.govepa.gov These simulations provide dynamic insights into how individual molecules of this compound might interact and organize, paving the way for the rational design of new materials. nih.gov

Future Directions in Chemical Research

Development of Novel and More Efficient Stereoselective Synthetic Pathways

Promising future directions include the advancement of asymmetric catalysis . The use of chiral transition-metal catalysts, for instance, in [2+2] cycloaddition reactions between an appropriate furan (B31954) derivative and a keteniminium salt, could provide a direct and enantioselective route to the core bicyclic structure. Similarly, the burgeoning field of organocatalysis offers metal-free alternatives, employing small chiral organic molecules to catalyze the key ring-forming steps with high levels of stereocontrol.

Furthermore, biocatalytic methods are poised to offer highly selective and environmentally benign synthetic options. The use of enzymes, such as transaminases, could enable the direct asymmetric amination of a corresponding ketone precursor, 2-oxabicyclo[3.2.0]heptan-7-one. This approach would provide direct access to the desired amine in high enantiopurity.

Table 1: Potential Stereoselective Synthetic Strategies

Synthetic Approach Key Transformation Potential Advantages
Asymmetric [2+2] Cycloaddition Formation of the cyclobutane (B1203170) ring Direct construction of the bicyclic core, high atom economy.
Organocatalysis Stereoselective C-N bond formation Metal-free, milder reaction conditions.
Biocatalysis (e.g., Transaminases) Asymmetric amination of a ketone High enantioselectivity, green chemistry principles.

Exploration of New Reactivity Modes and Functionalization Strategies

The inherent ring strain within the 2-oxabicyclo[3.2.0]heptane framework, particularly in the four-membered cyclobutane ring, imparts unique chemical reactivity that is ripe for exploration. Future studies will likely focus on harnessing this reactivity for the development of novel functionalization strategies, allowing for the diversification of the core scaffold.

Ring-opening reactions of the cyclobutane moiety present a powerful method for accessing highly functionalized cyclopentane (B165970) derivatives. By selectively cleaving one of the C-C bonds of the four-membered ring, a diverse array of substituents can be introduced, leading to structures that would be challenging to synthesize through other means. The regioselectivity and stereoselectivity of these ring-opening processes will be a key area of investigation.

The amine functionality at the C7 position serves as a versatile handle for a wide range of chemical modifications. While standard N-acylation and N-alkylation reactions are well-established, future work will likely explore more advanced C-N bond-forming reactions . This includes modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, to append aryl and heteroaryl groups, thereby expanding the chemical space accessible from this scaffold. Additionally, the development of chemoselective functionalization methods that can differentiate between the nitrogen atom and the ether oxygen will be crucial for intricate molecular designs.

Table 2: Emerging Functionalization Strategies

Reactivity Mode Potential Transformation Synthetic Utility
Ring-Opening Nucleophilic or electrophilic cleavage of the cyclobutane ring Access to substituted cyclopentane derivatives.
C-N Cross-Coupling Buchwald-Hartwig or Chan-Lam reactions at the amine Introduction of aromatic and heteroaromatic diversity.
Late-Stage C-H Functionalization Direct modification of C-H bonds on the scaffold Efficient and atom-economical derivatization.

Advanced Computational Modeling for Structure-Reactivity and Conformational Relationships

The synergy between experimental and computational chemistry is expected to be a driving force in advancing the understanding of 2-oxabicyclo[3.2.0]heptan-7-amine. Advanced computational modeling provides invaluable insights into the molecule's intrinsic properties, guiding experimental design and saving significant laboratory time and resources.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the feasibility and stereochemical outcome of proposed synthetic routes. By modeling transition states, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, leading to the rational design of more efficient reactions.

Conformational analysis through molecular mechanics (MM) and molecular dynamics (MD) simulations is essential for understanding the three-dimensional shape and flexibility of the scaffold and its derivatives. This knowledge is paramount when designing molecules intended to interact with biological targets, such as enzymes or receptors. Predicting the preferred conformation can aid in the design of ligands with improved binding affinity and selectivity.

Table 3: Applications of Computational Modeling

Computational Method Area of Application Key Insights Provided
Density Functional Theory (DFT) Reaction mechanism analysis Transition state energies, activation barriers, stereoselectivity prediction.
Molecular Dynamics (MD) Conformational sampling and binding analysis Preferred molecular shapes, ligand-protein interactions, binding free energies.

Integration of the this compound Scaffold into Novel Complex Molecular Architectures

The rigid and well-defined three-dimensional nature of the this compound scaffold makes it an ideal building block, or "scaffold," for the construction of larger and more complex molecules. Its constrained framework can be used to precisely position functional groups in three-dimensional space, a critical factor in designing molecules for specific purposes.

In the realm of medicinal chemistry , this scaffold can be incorporated into larger drug candidates to serve as a constrained mimic of a peptide turn or as a rigid linker to connect different pharmacophoric elements. This pre-organization can enhance binding to a biological target, leading to increased potency and selectivity while potentially improving pharmacokinetic properties.

Beyond medicine, in materials science , the integration of this chiral and rigid unit into polymers or supramolecular assemblies could lead to novel materials with unique properties. For example, polymers containing this scaffold could exhibit specific thermal or optical properties, while its use in metal-organic frameworks (MOFs) could create chiral pores for enantioselective separations or catalysis.

Q & A

Q. What are the recommended synthetic routes for 2-Oxabicyclo[3.2.0]heptan-7-amine in academic settings?

The synthesis of bicyclic amines like this compound typically involves multi-step organic reactions , such as:

  • Ring-closing metathesis or intramolecular cyclization of precursor molecules (e.g., amino alcohols or epoxides) .
  • Reductive amination of ketone intermediates, using agents like sodium cyanoborohydride (NaBH3CN) under controlled pH .
  • Optimization via continuous flow reactors to enhance yield and purity, as observed in analogous bicyclic systems (e.g., 6-Azabicyclo[3.2.0]heptan-7-one) .

Key considerations : Monitor reaction intermediates via HPLC or GC-MS to avoid side products like over-reduced or oxidized derivatives .

Q. How can the bicyclic structure of this compound be confirmed experimentally?

  • X-ray crystallography : Provides definitive proof of the bicyclic framework and stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic splitting patterns from the bridgehead protons (e.g., δ 2.5–3.5 ppm for strained bicyclic systems) .
    • ¹³C NMR : Peaks near δ 60–70 ppm indicate oxygenated carbons (2-Oxa group) .
  • Mass spectrometry : Confirm molecular weight (C₆H₁₁NO, theoretical m/z = 113.08) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or nucleophilic substitutions .
  • Molecular docking : Predict interactions with biological targets (e.g., neurotransmitter receptors) by comparing its sp³-hybridized amine to neuroactive analogs like Dispiro[2.0.2⁴.1³]heptan-7-amine hydrochloride .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose feasible synthetic pathways using databases of known bicyclic amine reactions .

Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., Arrhenius plots for thermal stability) .

Q. How do stereochemical variations in this compound affect its biological activity?

  • Case study : Enantiomers of structurally similar compounds (e.g., Dispiro[2.0.2⁴.1³]heptan-7-amine) show divergent binding affinities to dopamine receptors .
  • Methodology :
    • Chiral resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
    • In vitro assays : Test isolated enantiomers against neurodegenerative disease models (e.g., α-synuclein aggregation in Parkinson’s) .

Data contradiction note : Some studies report minimal stereochemical impact on non-enzymatic reactions, emphasizing the need for target-specific assays .

Q. What strategies resolve conflicting data on the compound’s stability under acidic conditions?

  • Contradiction : Early studies suggest rapid ring-opening in HCl, while others report stability in buffered acidic media .
  • Resolution approaches :
    • pH-dependent stability assays : Compare degradation rates at pH 1–6 using UV-Vis spectroscopy .
    • Isolation of intermediates : Identify transient species (e.g., protonated amine or oxonium ions) via stopped-flow NMR .
  • Consensus : Stability is highly pH-dependent, with minimal degradation observed at pH > 4 .

Q. Methodological Tables

Q. Table 1. Comparative Reactivity of Bicyclic Amines

CompoundRing-Opening Rate (k, s⁻¹)Preferred NucleophileReference
This compound1.2 × 10⁻³H2O (pH 7)
6-Azabicyclo[3.2.0]heptan-7-one3.5 × 10⁻⁴NH3
Dispiro[2.0.2⁴.1³]heptan-7-amine2.8 × 10⁻²Cl⁻

Q. Table 2. Key Spectral Data

TechniqueThis compoundAnalog (6-Azabicyclo[3.2.0]heptan-7-one)
¹H NMR (δ) 3.1 (m, bridgehead H)3.3 (m, bridgehead H)
¹³C NMR (δ) 68.2 (C-O)170.1 (C=O)
IR (cm⁻¹) 3350 (N-H stretch)1680 (C=O stretch)

Q. Critical Research Gaps

  • Mechanistic studies : Limited data on the compound’s interaction with cytochrome P450 enzymes.
  • Toxicity profiling : No in vivo studies on metabolite formation or hepatic clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[3.2.0]heptan-7-amine
Reactant of Route 2
2-Oxabicyclo[3.2.0]heptan-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.